An In-depth Technical Guide to the Chemical Properties of 1-(4-Cyclohexylphenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(4-Cyclohexylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Cyclohexylphenyl)ethanone, a key intermediate in organic synthesis and of interest in medicinal chemistry. This document outlines its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols.
Chemical Identity and Physical Properties
1-(4-Cyclohexylphenyl)ethanone, also known as 4'-cyclohexylacetophenone, is an aromatic ketone. Structurally, it consists of an acetophenone core with a cyclohexyl group substituted at the para position of the phenyl ring.[1] This substitution significantly influences its physical properties, such as solubility and boiling point. The compound is typically a white to light yellow crystalline solid or a colorless to pale yellow liquid with a characteristic aromatic odor.[2][3] It is largely insoluble in water but shows good solubility in various organic solvents like ether and alcohols.[2][3]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-(4-Cyclohexylphenyl)ethanone |
| Synonyms | 4'-Cyclohexylacetophenone, p-Cyclohexylacetophenone |
| CAS Number | 18594-05-3[3][4] |
| Molecular Formula | C₁₄H₁₈O[4][5][6] |
| InChI Key | MSDQNIRGPBARGC-UHFFFAOYSA-N[4][5] |
| SMILES | CC(=O)c1ccc(C2CCCCC2)cc1 |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 202.29 g/mol | [3][7] |
| Melting Point | 68-70 °C | [3][7] |
| Boiling Point | 179-181 °C at 14 mmHg | [3][7] |
| Density | 0.9655 g/cm³ (rough estimate) | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in ether and alcohol solvents; low solubility in water. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-(4-Cyclohexylphenyl)ethanone.
Mass Spectrometry: The electron ionization mass spectrum of 1-(4-Cyclohexylphenyl)ethanone is available through the NIST WebBook, providing valuable information for its identification.[4]
Infrared (IR) Spectroscopy: The IR spectrum would characteristically show a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the region of 1685-1665 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring and the cyclohexyl group, as well as C=C stretching of the aromatic ring, would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, officially assigned spectrum is not readily available in the literature, typical chemical shifts can be predicted based on its structure.
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¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group (around 2.5 ppm). The aromatic protons would appear as two doublets in the range of 7.2-7.9 ppm. The protons of the cyclohexyl group would exhibit multiplets in the upfield region of the spectrum (typically 1.2-2.6 ppm).
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¹³C NMR: The carbonyl carbon would be observed as a singlet at a characteristic downfield shift (around 198 ppm). The aromatic carbons would appear in the 128-145 ppm region, and the carbons of the cyclohexyl ring would be found in the 26-45 ppm range.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of 1-(4-Cyclohexylphenyl)ethanone is the Friedel-Crafts acylation of cyclohexylbenzene. This electrophilic aromatic substitution reaction involves the reaction of cyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
General Protocol:
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Reaction Setup: A solution of cyclohexylbenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.
-
Acylating Agent Addition: Acetyl chloride (or acetic anhydride) is added dropwise from the dropping funnel to the reaction mixture. The temperature is maintained at 0-5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.
-
Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Isolation: The organic solvent is removed under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
General Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent or solvent system is chosen. For a moderately polar compound like 1-(4-Cyclohexylphenyl)ethanone, a single solvent like ethanol or a mixed solvent system such as ethanol/water or ethyl acetate/hexane could be effective.[8]
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Dissolution: The crude product is dissolved in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.
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Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
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Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Biological Activity and Applications
1-(4-Cyclohexylphenyl)ethanone serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[3] Acetophenone derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[9]
A computational docking study has suggested that 1-(4-Cyclohexylphenyl)ethanone may act as an inhibitor of the human Polo-Like Kinase 1 (PLK1) enzyme by binding to its kinase domain. This suggests a potential, yet to be experimentally verified, role in cancer research.
Safety and Handling
1-(4-Cyclohexylphenyl)ethanone is considered to be irritating to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
The compound should be stored in a tightly closed container in a dry and well-ventilated place.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Ethanone, 1-(4-cyclohexylphenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(4-cyclohexylphenyl)- [webbook.nist.gov]
- 6. Table 2 from Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group | Semantic Scholar [semanticscholar.org]
- 7. 4 -Cyclohexylacetophenone 99 18594-05-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
